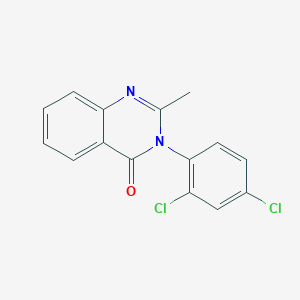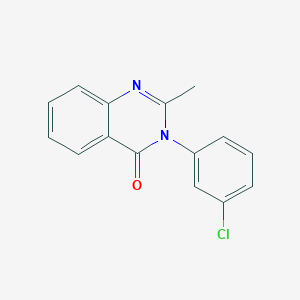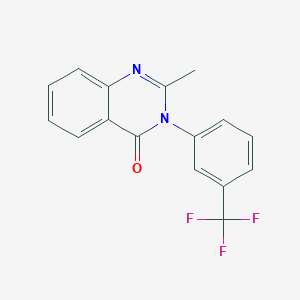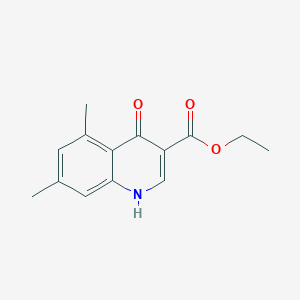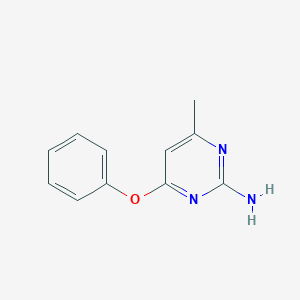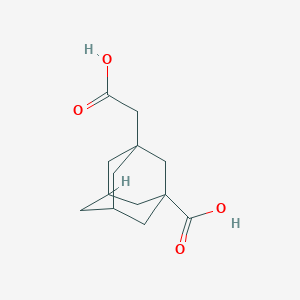![molecular formula C17H23ClN2O B187787 4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole CAS No. 5361-03-5](/img/structure/B187787.png)
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole, commonly known as SR141716A, is a synthetic cannabinoid receptor antagonist. SR141716A has been extensively studied due to its potential therapeutic applications in various medical conditions.
Wirkmechanismus
SR141716A acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily located in the central nervous system and are involved in the regulation of various physiological processes, including appetite, pain sensation, and addiction. By blocking CB1 receptors, SR141716A can modulate these physiological processes.
Biochemische Und Physiologische Effekte
SR141716A has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. This effect is thought to be due to the blockade of CB1 receptors in the hypothalamus, which regulates appetite. SR141716A has also been shown to reduce drug-seeking behavior in animal models of addiction. This effect is thought to be due to the blockade of CB1 receptors in the mesolimbic dopamine system, which is involved in the reward pathway. In addition, SR141716A has been shown to have analgesic effects in animal models of pain. This effect is thought to be due to the blockade of CB1 receptors in the spinal cord, which is involved in pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
SR141716A has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of CB1 receptors, which allows for the specific modulation of CB1 receptor activity. Another advantage is that it has been extensively studied, which allows for the comparison of results across studies. One limitation is that it has a relatively short half-life, which requires frequent dosing in animal studies. Another limitation is that it has poor solubility in water, which can make dosing and administration challenging.
Zukünftige Richtungen
There are several future directions for the study of SR141716A. One direction is the investigation of its potential therapeutic applications in other medical conditions, such as anxiety and depression. Another direction is the investigation of its potential use in combination therapy with other drugs. Additionally, the development of more potent and selective CB1 receptor antagonists may provide new insights into the role of CB1 receptors in various physiological processes.
Synthesemethoden
SR141716A was first synthesized in 1994 by Sanofi-Aventis. The synthesis method involves the reaction of 1,3-dimethyl-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid with 6-bromo-1-hexanol in the presence of a base. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
SR141716A has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potential therapeutic effects in obesity, addiction, and pain management. SR141716A has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, SR141716A has been shown to have analgesic effects in animal models of pain.
Eigenschaften
CAS-Nummer |
5361-03-5 |
|---|---|
Produktname |
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
Molekularformel |
C17H23ClN2O |
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C17H23ClN2O/c1-13-15(14(2)20-19-13)9-5-3-4-8-12-21-17-11-7-6-10-16(17)18/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
HJDKLFGKGSQQNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=CC=C2Cl |
Kanonische SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)
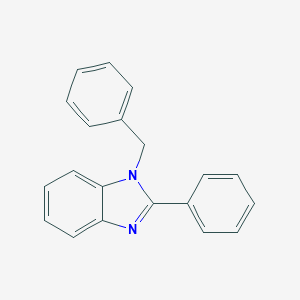
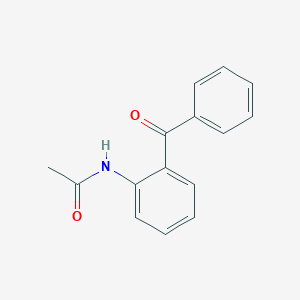
![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
